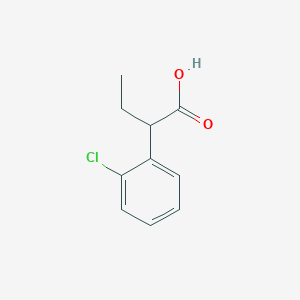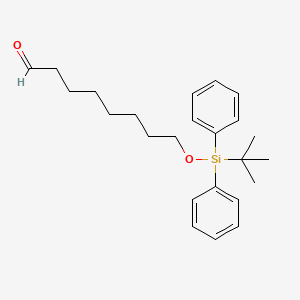![molecular formula C6H12ClNO B3112111 (1R,2R,4S)-7-Azabicyclo[2.2.1]heptan-2-ol hydrochloride CAS No. 1881275-82-6](/img/structure/B3112111.png)
(1R,2R,4S)-7-Azabicyclo[2.2.1]heptan-2-ol hydrochloride
Descripción general
Descripción
(1R,2R,4S)-7-Azabicyclo[2.2.1]heptan-2-ol hydrochloride is a useful research compound. Its molecular formula is C6H12ClNO and its molecular weight is 149.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catalytic Oxidation and Chemical Synthesis
Compounds with complex bicyclic structures similar to “(1R,2R,4S)-7-Azabicyclo[2.2.1]heptan-2-ol hydrochloride” are often subjects of study in catalytic oxidation processes. These processes are crucial for the synthesis of various chemical intermediates used across the chemical industry. For instance, studies on the controllable and selective catalytic oxidation of cyclohexene have shown the importance of such compounds in synthesizing industrially relevant intermediates with specific oxidation states and functional groups (Cao et al., 2018).
Anticancer Activity and Drug Research
Certain bicyclic compounds, including norcantharidin and its analogues, which share structural motifs with azabicyclo compounds, exhibit notable anticancer activities. These studies underscore the potential of structurally complex molecules in developing new therapeutic agents with improved activity and reduced toxicity (Deng & Tang, 2011). Additionally, the role of norbornane and related bicyclic compounds in pharmaceutical research highlights their use as test molecules for understanding structure-activity relationships, which can inform the development of new drugs (Buchbauer & Pauzenberger, 1991).
Environmental Persistence and Toxicity Studies
Investigations into the environmental persistence and potential toxicity of various organic pollutants, including those structurally related to azabicyclic compounds, are crucial for assessing environmental impact and human health risks. For example, research on triclosan, an antibacterial agent, and hexabromocyclododecanes (HBCDs), used as flame retardants, sheds light on the fate, degradation, and effects of organic pollutants in the environment (Rodricks et al., 2010; Covaci et al., 2006).
Propiedades
IUPAC Name |
(1R,2R,4S)-7-azabicyclo[2.2.1]heptan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c8-6-3-4-1-2-5(6)7-4;/h4-8H,1-3H2;1H/t4-,5+,6+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVTZOIAXSPRQO-FPKZOZHISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1N2)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@@H](C[C@H]1N2)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![trans-hexahydro-1H-cyclopenta[c]furan-5-one](/img/structure/B3112037.png)


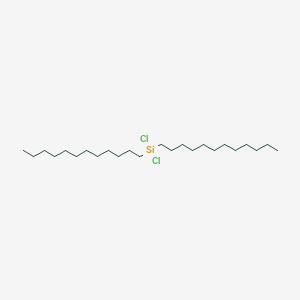
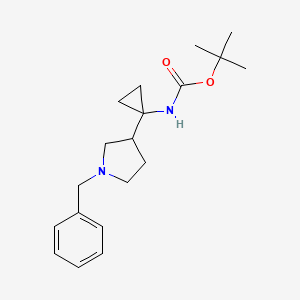
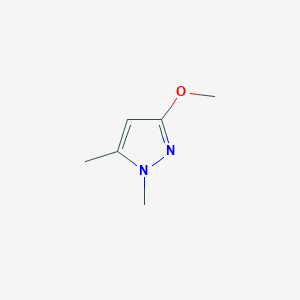
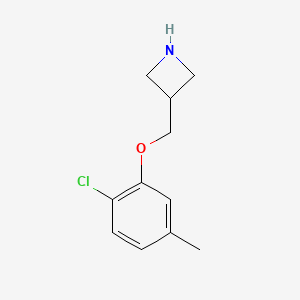

![4-{[4-(Acetylamino)phenyl]amino}-4-oxobutanoic acid](/img/structure/B3112098.png)
